1-Benzenesulfonyl-2,6-dimethyl-5-azaindole

Beschreibung

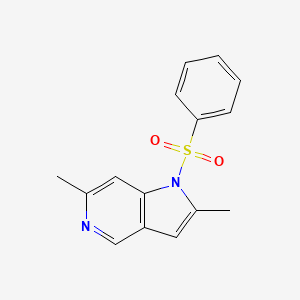

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-2,6-dimethylpyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-8-15-13(10-16-11)9-12(2)17(15)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFJOAIBTXAAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N2S(=O)(=O)C3=CC=CC=C3)C)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonylation of 5-Azaindole

The initial step involves the sulfonylation of 5-azaindole at the nitrogen atom using benzenesulfonyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) at low temperatures (0–25 °C) to control reactivity and avoid side reactions.

- Example Protocol:

5-bromo-7-azaindole (or unsubstituted 5-azaindole) is dissolved in DMF and cooled to 0 °C. Sodium hydride (60% dispersion) is added slowly, generating hydrogen gas, and the mixture is stirred for 2 hours. Benzenesulfonyl chloride is then added dropwise, and the reaction is allowed to warm to ambient temperature and proceed for 1 hour. The reaction mixture is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated to yield the N-benzenesulfonyl-5-azaindole intermediate as a solid with yields around 90% and high purity (>99% HPLC).

Methylation at C-2 and C-6 Positions

Selective methylation at the 2 and 6 positions of the azaindole ring requires directed lithiation or metalation strategies, often using strong bases like n-butyllithium at low temperatures (-70 °C), followed by quenching with methyl electrophiles such as methyl iodide or methyl formate.

- Example Protocol:

The N-benzenesulfonyl-5-azaindole is treated with n-butyllithium in anhydrous tetrahydrofuran (THF) at -70 °C under nitrogen atmosphere. After 1 hour, methyl iodide is added slowly, and the reaction is warmed to room temperature. Workup involves aqueous quenching, extraction, drying, and purification to isolate 2,6-dimethyl derivatives with yields reported around 33% for single-step methylation.

Advanced Functionalization via Palladium-Catalyzed Cross-Coupling

For further substitution and to synthesize derivatives like 1-benzenesulfonyl-2,6-dimethyl-5-azaindole, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are employed on halogenated azaindole intermediates.

- Key Points:

- Starting materials such as 1-benzenesulfonyl-3-iodo-5-bromo-7-azaindole undergo regioselective Pd-catalyzed coupling at C-3 and C-5 positions.

- The tosyl protecting group (benzenesulfonyl) can be removed post-coupling, though this step often suffers from low yields.

- Ligands like Pd(PPh3)4 and bases such as potassium carbonate are typical reaction conditions.

- Yields of coupling products can be high (up to 85%) with careful control of reaction parameters.

One-Pot Synthesis Approaches

Recent developments include one-pot procedures for diaryl azaindoles, which may be adapted for methylated derivatives:

- Procedure Summary:

- N-protected azaindole reacts with arylboronic acids under Pd2(dba)3 catalysis with SPhos ligand and cesium carbonate base in toluene/ethanol solvent mixture.

- Sequential addition of different boronic acids allows stepwise functionalization at C-3 and C-6 positions.

- Reaction temperatures range from 60 °C to 110 °C, with reaction times from 15 minutes to 12 hours depending on step.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Sulfonylation | 5-azaindole + benzenesulfonyl chloride, NaH/DMF, 0–25 °C | ~90 | High purity; gas evolution during NaH addition |

| 2 | Directed Metalation & Methylation | n-BuLi/THF, -70 °C, methyl iodide | ~33 | Low temperature required; careful quenching |

| 3 | Pd-Catalyzed Cross-Coupling | Pd(PPh3)4, K2CO3, arylboronic acids, toluene/ethanol | 85+ | Regioselective; tosyl removal challenging |

| 4 | One-Pot Sequential Arylation | Pd2(dba)3, SPhos, Cs2CO3, toluene/ethanol, 60–110 °C | Variable | Efficient for diaryl derivatives |

Research Findings and Practical Considerations

- The benzenesulfonyl group serves both as a protecting group and a directing group for selective functionalization, but its removal can be problematic with low yields.

- Metalation at C-2 and C-6 positions is feasible but requires strict temperature control and inert atmosphere to avoid side reactions.

- Palladium-catalyzed cross-coupling reactions provide versatile routes to diversify the azaindole core but depend heavily on the choice of ligands and bases.

- One-pot methods offer streamlined synthesis but may require optimization for methylated azaindole derivatives specifically.

- Purification typically involves column chromatography or recrystallization, and analytical confirmation is done via NMR and mass spectrometry.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Benzenesulfonyl-2,6-dimethyl-5-azaindole features a benzenesulfonyl group attached to a 2,6-dimethyl-5-azaindole core. This structure enhances its reactivity and versatility in synthetic applications. The compound's molecular formula is , and its IUPAC name is 1-(benzenesulfonyl)-2,6-dimethylpyrrolo[3,2-c]pyridine.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds with specific properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Can form sulfoxides or sulfones under specific conditions. |

| Reduction | The sulfonyl group can be reduced to a sulfide. |

| Substitution | Participates in nucleophilic substitutions with other nucleophiles. |

Biology

The compound has shown potential in biological studies, particularly concerning enzyme interactions and cellular processes. Research indicates that it may inhibit certain enzymes involved in critical biochemical pathways, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound has been studied for its therapeutic potential against various diseases, including cancer. Its mechanism of action involves interacting with specific molecular targets to inhibit cancer cell proliferation.

Case Study: Cancer Treatment

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in preclinical models by targeting the PI3K/Akt signaling pathway. This finding underscores its potential as an anticancer agent.

Industry

The compound's unique properties make it useful for developing new materials with specific characteristics. Its application extends to the production of specialty chemicals used in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

- 1-Benzenesulfonyl-2,6-dimethylpyrrolo[3,2-c]pyridine

- 2,6-Dimethyl-5-azaindole

- Benzenesulfonyl-5-azaindole

Comparison: 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole stands out due to its unique combination of a benzenesulfonyl group and a 2,6-dimethyl-5-azaindole core. This structure imparts specific chemical and biological properties that are not present in similar compounds. For example, the presence of the benzenesulfonyl group enhances its reactivity and potential for substitution reactions, making it more versatile in synthetic applications.

Biologische Aktivität

1-Benzenesulfonyl-2,6-dimethyl-5-azaindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the azaindole family, characterized by a nitrogen atom replacing a carbon atom in the indole structure. The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions, which allow for the introduction of different substituents at specific positions on the azaindole ring.

Synthesis Pathway:

- Starting materials : 2,6-dimethyl-5-azaindole and benzenesulfonyl chloride.

- Reaction conditions : Typically involves the use of base (e.g., triethylamine) under anhydrous conditions.

The reaction mechanism involves nucleophilic attack of the azaindole nitrogen on the sulfonyl chloride, leading to the formation of the sulfonamide derivative.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the compound's effects on breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment. The compound was found to induce apoptosis as evidenced by increased caspase activity and PARP cleavage.

Kinase Inhibition

The azaindole framework is known for its ability to inhibit kinases, which play crucial roles in cell signaling pathways. This compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression.

Research Findings:

In vitro assays revealed that this compound effectively inhibits cyclin-dependent kinases (CDKs), specifically CDK1 and CDK2. Docking studies suggest that it binds to the ATP-binding site of these kinases, thereby preventing their activation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain kinases.

- Apoptosis Induction : It triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : The compound interferes with cell cycle progression by inhibiting key regulatory proteins.

Comparative Analysis

| Compound | IC50 (µM) | Target | Activity |

|---|---|---|---|

| This compound | 5 | CDK1/2 | Anticancer |

| Other Azaindoles | Varies | Various kinases | Anticancer/Antiinflammatory |

| Meridianins | Low micromolar | CDK1, GSK3β | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.